molecular formula C14H17BN2O2S B6341927 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402165-94-9

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341927
CAS No.: 1402165-94-9
M. Wt: 288.2 g/mol
InChI Key: UBMDOASBWUROGA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is a research compound with the molecular formula C14H17BN2O2S and a molecular weight of 288.2 g/mol. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of boronic esters from boronic acids. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic esters .

Chemical Reactions Analysis

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The boronic ester group is susceptible to hydrolysis, especially under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: It is employed in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is used in the development of biological probes and sensors.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug molecules .

Comparison with Similar Compounds

2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester can be compared with other boronic esters, such as:

    4-Pyridineboronic acid pinacol ester: This compound has similar applications in organic synthesis and is used in the Suzuki–Miyaura coupling reaction.

    Thiazole-5-boronic acid pinacol ester: Another similar compound used in organic synthesis and industrial applications.

The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with a thiazole ring, providing unique reactivity and applications in various fields.

Properties

IUPAC Name

2-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMDOASBWUROGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144834
Record name Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402165-94-9
Record name Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402165-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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